Brevinin-2DYb
Descripción
Brevinin-2DYb is a cationic antimicrobial peptide (AMP) derived from amphibian skin secretions, belonging to the Brevinin-2 family. It has garnered attention for its anticancer properties, demonstrating selective cytotoxicity against cancer cells while maintaining low toxicity toward normal cells. Studies highlight its efficacy in inhibiting proliferation across multiple cancer cell lines, including A549 (lung adenocarcinoma), MCF7 (breast cancer), HeLa (cervical cancer), and LoVo (colorectal cancer) . Its mechanism of action involves disrupting cancer cell membranes via electrostatic interactions with negatively charged phospholipids, a common trait among cationic anticancer peptides (ACPs) . Notably, Brevinin-2DYb exhibits minimal hemolytic activity and low toxicity in non-cancerous human embryonic kidney (293T) cells, making it a promising therapeutic candidate .
Propiedades
Bioactividad |
Antibacterial |
|---|---|
Secuencia |
GLFDVVKGVLKGAGKNVAGSLLEQLKCKLSGGC |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Brevinin-2DYb is compared to structurally or functionally related peptides, including Ranatuerin-2Lb , Brevinin-2DYd , and Odorranain-C1 , based on efficacy, toxicity, and selectivity (Table 1).
Table 1: Comparative Analysis of Brevinin-2DYb and Similar Peptides
Key Findings:
Efficacy: Ranatuerin-2Lb shows the highest potency (IC₅₀ = 2.975 μM) against cancer cells, while Brevinin-2DYd exhibits broader activity across four cancer types but lower potency (IC₅₀ = 15.32 μM) .
Toxicity and Safety :
- Brevinin-2DYb and Ranatuerin-2Lb display negligible toxicity in 293T cells (IC₅₀ >50 μM), whereas Brevinin-2DYd and Odorranain-C1 show higher toxicity (IC₅₀ ≤50 μM) .
- Hemolytic activity at 100 μM is <10% for Brevinin-2DYb and Ranatuerin-2Lb, meeting safety thresholds for therapeutic use .
Selectivity: Brevinin-2DYb and Ranatuerin-2Lb exhibit high selectivity for A549 lung cancer cells over 293T cells, suggesting tumor-specific targeting .
Mechanistic and Model-Based Insights
The hybrid predictive model used in these studies integrates peptide 3D structural features to evaluate anticancer activity, toxicity, and hemolysis . Compared to earlier models (e.g., ENNAACT, AntiCP 2.0), this approach improves robustness in identifying peptides like Brevinin-2DYb that balance efficacy and safety . However, the model’s performance is influenced by dataset size and feature extraction methods, necessitating further experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
